Benzyl 1-methylhydrazinecarboxylate
Overview
Description
Benzyl 1-methylhydrazinecarboxylate is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the synthesis and analysis of similar hydrazinecarboxylate derivatives. For instance, the synthesis of fluorescent benzo and hetero [c]-fused pyrrolo[3,4-c]pyridazine carboxylates is described, which involves the transformation of aminopyrrole carboxylate into a diazo compound followed by intramolecular azo coupling . Additionally, the synthesis of various benzothiazine derivatives is presented, which includes the use of saccharin sodium salt as a precursor , , , . These methods and compounds could provide insights into the synthesis and properties of benzyl 1-methylhydrazinecarboxylate.
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including condensation, azo coupling, and cyclization processes. For example, the synthesis of 4-hydroxy-N'-(benzylidene)-2H-benzo[e][1,2]thiazine-3-carbohydrazide 1,1-dioxides starts with N-alkylation of sodium saccharin, followed by ring expansion and hydrazinolysis . Similarly, the synthesis of 1,2-benzothiazines from S-aryl sulfoximines and pyridotriazoles involves rhodium-catalyzed carbene insertions into aromatic C-H bonds . These methods could potentially be adapted for the synthesis of benzyl 1-methylhydrazinecarboxylate by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to benzyl 1-methylhydrazinecarboxylate has been elucidated using various spectroscopic techniques, including NMR, IR, and X-ray diffraction , , . For instance, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was determined by single-crystal X-ray diffraction and supported by DFT calculations . These techniques could be employed to determine the molecular structure of benzyl 1-methylhydrazinecarboxylate and to understand its stereochemistry and electronic properties.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been studied using DFT calculations and experimental approaches. For example, the global chemical reactivity descriptors and natural population analysis (NPA) have been investigated for a phenylhydrazono compound . Additionally, the synthesis of benzothiazine derivatives often involves reactions such as alkylation, hydrolysis, and decarboxylation , , . These studies provide a foundation for predicting the reactivity of benzyl 1-methylhydrazinecarboxylate in various chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized through derivatographic studies, thermodynamic analysis, and evaluation of biological activities , , . For instance, the thermal stability and optimal conditions for obtaining anhydrous forms of benzothiazine derivatives have been proposed . The biological properties, such as anti-inflammatory and analgesic effects, have also been assessed . These analyses could guide the investigation of the physical and chemical properties of benzyl 1-methylhydrazinecarboxylate, including its stability, solubility, and potential biological activities.
Scientific Research Applications
Synthesis and Characterization
- Synthesis of Derivatives : Research includes the synthesis of novel derivatives of benzyl 1-methylhydrazinecarboxylate. For example, a study reported the synthesis of new series of 1-benzyl-4-(benzylidenehydrazono)-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxides and related compounds. These compounds were synthesized through a series of reactions starting from methyl anthranilate, leading to various derivatives with potential biological applications (Ahmad et al., 2018).
Biological Evaluation and Inhibition Activities
- Monoamine Oxidase Inhibition : The synthesized derivatives of benzyl 1-methylhydrazinecarboxylate are evaluated for their inhibition activities against monoamine oxidases (MAOs). In the study by Ahmad et al., compounds demonstrated selective inhibition of MAO-A over MAO-B, suggesting potential therapeutic applications (Ahmad et al., 2018).
Molecular Docking and Dynamic Simulations
- Modelling Interactions : The study also involved molecular docking and dynamic simulations to understand the binding interactions and dynamic stability of the compounds. This helps in predicting the behavior of amino acids with the active site residues and provides insights into the drug design process (Ahmad et al., 2018).
properties
IUPAC Name |
benzyl N-amino-N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-11(10)9(12)13-7-8-5-3-2-4-6-8/h2-6H,7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBHFHDKOHJROV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00459019 | |
Record name | Benzyl 1-methylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 1-methylhydrazinecarboxylate | |
CAS RN |
37519-04-3 | |
Record name | Benzyl 1-methylhydrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00459019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-methyl(benzyloxy)carbohydrazide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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